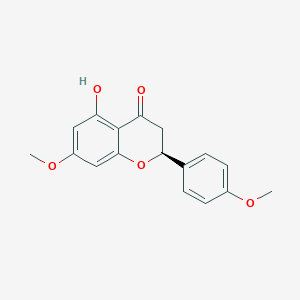

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

説明

特性

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEXCBVNKRHAMX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555158 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-96-2 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29424-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Asymmetric Hydrogenation Strategies

Modern approaches leverage chiral catalysts to directly obtain the (S)-configuration. A notable method involves:

-

Substrate : 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one.

-

Catalyst : Ruthenium-(S)-BINAP complex (2 mol%).

-

Conditions : Hydrogen gas (50 psi) in methanol at 25°C for 12 hours.

This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC. The mechanism proceeds via η⁶-arene coordination, enabling facial selectivity during H₂ insertion.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation resolves racemic mixtures effectively:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions : Vinyl acetate (acyl donor) in tert-butyl methyl ether (MTBE) at 30°C.

-

Outcome : (R)-enantiomer acetylates preferentially, leaving (S)-enantiomer unreacted (ee = 95%, yield = 42%).

Regioselective Methylation and Protecting Group Strategies

The phenolic hydroxyl groups at C5 and C7 necessitate precise methylation:

Stepwise Methylation Protocol

Directive Effects of Substituents

The 4-methoxyphenyl group at C2 electronically deactivates the A-ring, permitting selective methylation at C7 without affecting C5.

Structural Characterization and Validation

Spectroscopic Analysis

Absolute Configuration Determination

-

Electronic Circular Dichroism (ECD) : A negative Cotton effect at 290 nm confirms the (S)-configuration.

-

X-ray Crystallography : ORTEP diagrams reveal a twisted boat conformation with C2–C1′ dihedral angle of 67.5°.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |

|---|---|---|---|---|

| Classical Cyclization | 2,4-Dihydroxyacetophenone | BF₃·Et₂O, MeSO₂Cl | 68 | – |

| Asymmetric Hydrogenation | Chromen-4-one | Ru-(S)-BINAP | 85 | 98 |

| Enzymatic Resolution | Racemic chroman-4-one | CAL-B, vinyl acetate | 42 | 95 |

化学反応の分析

反応の種類: 4',7-ジ-O-メチルナリンゲニンは、以下のものを含む様々な化学反応を起こします。

酸化: 対応するキノンを形成するために酸化することができます。

還元: 還元反応は、それをジヒドロ誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: ジヒドロ誘導体。

置換: アルキル化生成物.

4. 科学研究への応用

化学: 他のフラボノイド誘導体の合成における前駆体として使用されます。

生物学: 生物学的経路の調節における役割について調査されています。

医学: p53シグナル伝達経路を活性化し、MDM2をダウンレギュレートすることにより、がん細胞のアポトーシスと細胞周期停止を引き起こす抗がん特性を示します.

科学的研究の応用

Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.

Biology: Investigated for its role in modulating biological pathways.

Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

作用機序

この化合物は、主にp53シグナル伝達経路の活性化を通じてその効果を発揮します。それは、p53の負の調節因子であるMDM2をダウンレギュレートし、それによってp53を安定化して活性化します。これにより、がん細胞でアポトーシスと細胞周期停止が誘導されます。 分子標的はMDM2とp53であり、関与する経路は細胞生存とアポトーシスに関連しています .

類似の化合物:

ナリンゲニン: 幅広い生物活性で知られる親化合物。

ヘスペレチン: 同様の抗がん特性を持つ別の柑橘類フラボノイド。

アピゲニン: 抗炎症作用と抗がん作用を持つフラボノイド.

ユニークさ: 4',7-ジ-O-メチルナリンゲニンは、その特定のメチル化パターンによりユニークであり、これは親化合物であるナリンゲニンと比較して生物活性と安定性を高めます。 MDM2を特異的にダウンレギュレートしてp53経路を活性化できるため、標的とするがん治療の有望な候補となります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Chroman-4-one Derivatives

Key Comparative Insights

Substituent Effects on Antifungal Activity

- The target compound’s methoxy groups at positions 7 and 4' contribute to its antifungal properties. However, suggests that replacing methoxy with ethoxy (bulkier, more electron-donating) enhances fungitoxicity. For example, ethoxy-substituted chroman-4-ones exhibit superior activity against Rhizoctonia solani compared to methoxy analogues .

- Compound 11a (), with an additional thiomorpholinomethyl group at position 8, may improve solubility and target binding, though its antifungal efficacy remains untested.

Antioxidant and Anticancer Activity

- The 5-hydroxy group in the target compound is critical for antioxidant activity, enabling free radical scavenging. In contrast, 3-substituted derivatives like (3E)-5-OH-3-(4-OHBz)-7-OMe-chroman-4-one () exhibit anticancer activity due to the conjugated benzylidene group, which enhances π-π stacking with cellular targets .

- Phosphinoyl derivatives () demonstrate distinct mechanisms, leveraging phosphorus-based hydrogen bonding for anticancer effects, unlike the target’s hydroxyl/methoxy-driven activity .

Stereochemical Influence

- The (S)-configuration in the target compound may optimize receptor binding compared to racemic mixtures. For instance, (S)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one (CAS: 578-86-9) shows enantiomer-specific interactions with metabolic enzymes .

Pharmacokinetic Considerations

- Methoxy vs. Hydroxy Groups : Methoxy groups improve metabolic stability by resisting glucuronidation, whereas hydroxy groups (e.g., 5-OH in the target) may shorten half-life due to rapid conjugation .

生物活性

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, a chromanone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chroman backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of chromanones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related compounds demonstrated that modifications to the chromanone structure could enhance cytotoxicity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. Some derivatives showed IC50 values ranging from 7.56 to 25.04 μg/ml, indicating potent antiproliferative activity .

Table 1: Cytotoxic Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzylidene derivative | MDA-MB-231 | 7.56 |

| 3-Chloro-4,5-dimethoxybenzylidene derivative | SK-N-MC | 25.04 |

| Etoposide | MDA-MB-231 | Reference |

This suggests that further exploration of structural modifications could lead to the development of new anticancer agents.

Antibacterial Activity

In addition to anticancer properties, this compound has also been assessed for antibacterial activity. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain chromanone derivatives possess significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/ml against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Chromanone Derivatives

| Compound | Bacteria | MIC (μg/ml) |

|---|---|---|

| Chromanone Derivative A | Staphylococcus aureus | 3.12 |

| Chromanone Derivative B | Escherichia coli | 12.5 |

These findings highlight the potential of this compound as a lead for developing new antibacterial agents.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. The antibacterial mechanism may involve interference with bacterial cell wall synthesis or function, although further research is needed to confirm these hypotheses.

Case Studies

- Cytotoxicity Study : A study evaluated a series of chromanone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .

- Antibacterial Evaluation : Another study assessed the antibacterial properties of methoxychromanones against common pathogens, demonstrating notable efficacy and suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic: What synthetic methodologies are most effective for producing enantiomerically pure (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one?

Methodological Answer:

The compound can be synthesized via cyclization of precursors under basic or acidic conditions. A common approach involves condensing 2-hydroxyacetophenone derivatives with 4-methoxybenzaldehyde in ethanol, followed by KOH-catalyzed cyclization at 5–10°C for 24 hours. For enantiomeric purity, chiral catalysts (e.g., L-proline) or chromatographic separation (e.g., chiral HPLC) are recommended. Recrystallization from DMF or ethanol yields crystals suitable for structural validation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR in DMSO-d6 identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm).

- XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., S-configuration at C2) and dihedral angles between aromatic rings (e.g., ~65° between benzopyran and phenyl rings).

- IR : Peaks at ~3200 cm⁻¹ (OH stretch) and ~1650 cm⁻¹ (C=O) validate functional groups .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

In vitro assays indicate:

- Antioxidant activity : DPPH radical scavenging (IC50 ~20–50 µM) via phenolic OH groups.

- Anticancer potential : Cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50 ~10–30 µM).

- Anti-inflammatory effects : COX-2 inhibition (~40–60% at 50 µM).

Dose-response studies require optimization of solvent (e.g., DMSO ≤0.1%) and controls (e.g., ascorbic acid for antioxidants) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst screening : Compare p-toluenesulfonic acid (yield ~60%) vs. KOH (yield ~75%) for cyclization efficiency .

- Solvent effects : Ethanol vs. DMF for recrystallization (DMF improves crystal quality but may reduce yield).

- Temperature control : Lower temperatures (5–10°C) minimize side reactions during condensation .

Advanced: What mechanistic insights explain its bioactivity in cancer models?

Methodological Answer:

Mechanistic studies suggest:

- Apoptosis induction : Caspase-3/7 activation and PARP cleavage in treated cells.

- ROS modulation : Flow cytometry with DCFH-DA probes reveals ROS generation at IC50 concentrations.

- Kinase inhibition : Molecular docking predicts interaction with EGFR (binding energy ≤-8.5 kcal/mol). Validate via kinase inhibition assays (e.g., ADP-Glo™) .

Advanced: How should researchers address contradictions in reported solubility data?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from:

- Purity : HPLC purity ≥95% reduces variability.

- Particle size : Sonication or micronization improves dissolution kinetics.

- Measurement protocols : Use standardized USP methods (e.g., shake-flask technique at 25°C) .

Advanced: What challenges exist in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Byproduct formation : Side products from incomplete cyclization require silica gel chromatography (petroleum ether/EtOAc, 15:1 v/v).

- Enantiomeric separation : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) resolve (S)- and (R)-isomers.

- Degradation : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent oxidation .

Advanced: How can enantiomeric purity be validated and quantified?

Methodological Answer:

- Polarimetry : Specific rotation ([α]D²⁵) comparisons against standards (e.g., (S)-isomer: [α]D²⁵ = +120° in MeOH).

- Chiral HPLC : Retention time alignment with authentic samples.

- Circular Dichroism (CD) : Characteristic Cotton effects at 250–300 nm confirm configuration .

Advanced: What computational approaches predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate BBB permeability (low), CYP inhibition (CYP3A4), and Ames test outcomes.

- Molecular Dynamics (MD) : Simulate binding stability to serum albumin (e.g., 100 ns MD runs in GROMACS).

- Toxicity : ProTox-II predicts hepatotoxicity risk (probability ≥0.7) .

Advanced: How does this compound compare structurally and functionally to analogs like 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one?

Methodological Answer:

- Structural differences : Additional hydroxyl group at C5 enhances antioxidant activity but reduces logP (2.1 vs. 2.8).

- Bioactivity : (S)-isomer shows 3-fold higher cytotoxicity than (R)-isomer in MCF-7 cells.

- SAR studies : Methoxy groups at C7 and C4-phenyl improve membrane permeability (PAMPA assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。